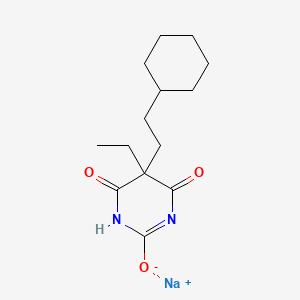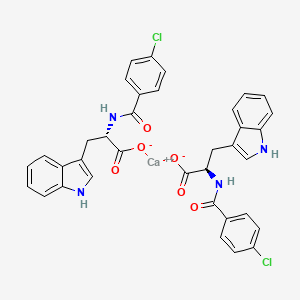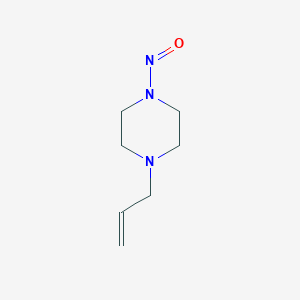![molecular formula C8H13NO2 B13805160 3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azabicyclo[3.2.1]octane-8-carboxaldehyde,3-hydroxy-,exo-(9ci) is a compound that belongs to the family of tropane alkaloids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]octane-8-carboxaldehyde,3-hydroxy-,exo-(9ci) typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of chiral starting materials are likely to be employed to ensure the production of enantiomerically pure compounds .
Analyse Chemischer Reaktionen
Types of Reactions
8-Azabicyclo[3.2.1]octane-8-carboxaldehyde,3-hydroxy-,exo-(9ci) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
8-Azabicyclo[3.2.1]octane-8-carboxaldehyde,3-hydroxy-,exo-(9ci) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-Azabicyclo[3.2.1]octane-8-carboxaldehyde,3-hydroxy-,exo-(9ci) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Oxa-3-azabicyclo[3.2.1]octane: Used in organic synthesis and has applications in the pharmaceutical and agrochemical industries.
Uniqueness
8-Azabicyclo[3.2.1]octane-8-carboxaldehyde,3-hydroxy-,exo-(9ci) is unique due to its specific structure, which provides additional rigidity and specific stereochemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in applications requiring precise molecular interactions .
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
3-hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c10-5-9-6-1-2-7(9)4-8(11)3-6/h5-8,11H,1-4H2 |
InChI-Schlüssel |
AVOSFSSZSJIGME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC1N2C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)
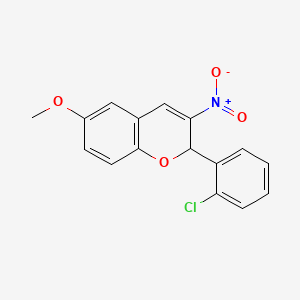
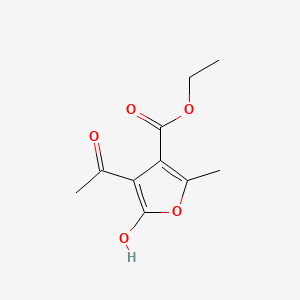
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)](/img/structure/B13805099.png)

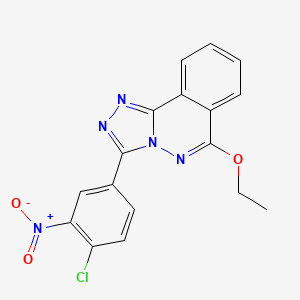
![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)

